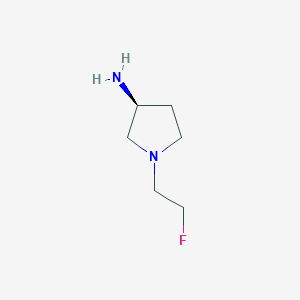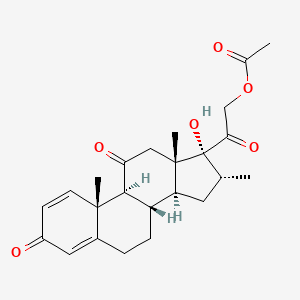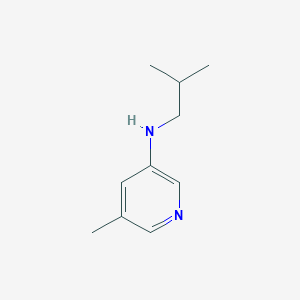
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-chloropyridine and a suitable thiol compound under basic conditions to form the pyridin-4-ylthio group.
Piperidine Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of high-purity starting materials.
- Controlled temperature and pressure conditions.
- Catalysts to enhance reaction efficiency.
- Purification steps like recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-3-ylthio)ethan-1-one
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-2-ylthio)ethan-1-one
Comparison:
- Structural Differences: The position of the pyridine ring substitution varies among these compounds.
- Reactivity: Differences in reactivity and chemical behavior due to the position of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Conclusion
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable molecule for further exploration and development in medicinal chemistry, biology, and industrial applications.
Eigenschaften
Molekularformel |
C12H17N3OS |
|---|---|
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
1-(4-aminopiperidin-1-yl)-2-pyridin-4-ylsulfanylethanone |
InChI |
InChI=1S/C12H17N3OS/c13-10-3-7-15(8-4-10)12(16)9-17-11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2 |
InChI-Schlüssel |
YYYLBTLORZNKPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C(=O)CSC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)




![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)



![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)
